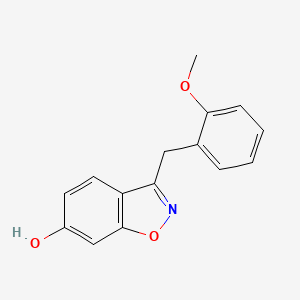

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol

Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol is a benzoxazole derivative featuring a 2-methoxybenzyl substituent at position 3 and a hydroxyl group at position 6. The molecular formula is C14H11NO3 (as per the structurally similar compound in ). The hydroxyl group at position 6 enables hydrogen bonding, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-14-5-3-2-4-10(14)8-13-12-7-6-11(17)9-15(12)19-16-13/h2-7,9,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIDYJRQLXXRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol typically involves the reaction of 2-methoxybenzylamine with salicylaldehyde under acidic conditions to form an imine intermediate. This intermediate undergoes cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, research involving derivatives of benzoxazolones demonstrated significant activity against human cancer cells such as MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer) cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with the compound.

Table 1: Cytotoxicity of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | MCF-7 | >2.5 | Low activity observed |

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | HeLa | 0.09 | High potency |

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | DU145 | 0.7 | Effective against prostate cells |

The compound exhibited selective cytotoxicity, showing lower toxicity towards non-cancerous MRC-5 fibroblast cells compared to cancer cells, suggesting a potential therapeutic window for further development .

Drug Design and Hybridization

The concept of hybrid drug design is crucial in enhancing the pharmacological profiles of existing drugs. The incorporation of the benzoxazole moiety into various molecular frameworks has been shown to improve their biological activities. For example, the synthesis of estradiol-benzoxazolone hybrids has been explored to create compounds with improved efficacy against cancer while minimizing side effects associated with traditional chemotherapeutics .

Table 2: Hybrid Compounds and Their Activities

| Hybrid Compound | Target Disease | Activity Level |

|---|---|---|

| Estradiol-Benzoxazolone Hybrid | Breast Cancer | Moderate efficacy |

| Benzoxazolone Derivative | Prostate Cancer | High efficacy |

The hybridization approach not only aims to enhance anticancer activity but also targets mechanisms such as overcoming multidrug resistance in cancer therapies .

Mechanistic Insights

Understanding the mechanism of action is vital for optimizing the use of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol in therapeutic applications. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for its anticancer properties and differentiates it from conventional chemotherapeutics that may have broader toxicity profiles .

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2-methoxybenzyl group in the target compound introduces greater steric bulk and flexibility compared to the rigid 2-methoxyphenyl group in 3-(2-Methoxyphenyl)-1,2-benzisoxazol-4-ol. This may enhance binding to flexible biological targets.

- Sulfonamide Functionality : The sulfonamide group in the compound from provides strong hydrogen-bonding capacity, making it a candidate for enzyme inhibition (e.g., carbonic anhydrase).

Hydrogen Bonding and Crystallinity

The hydroxyl group at position 6 in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and solubility. highlights that directional H-bonding patterns (e.g., graph set analysis) dictate molecular aggregation. In contrast, 3-(trifluoromethyl)-1,2-benzoxazol-6-ol may exhibit weaker H-bonding due to the electron-withdrawing CF3 group, reducing aqueous solubility.

Biological Activity

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol is a benzoxazole derivative that has garnered attention in recent years due to its potential biological activities. This article reviews the compound’s synthesis, biological evaluation, and therapeutic implications based on current literature.

Synthesis

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol typically involves the condensation of 2-methoxybenzylamine with appropriate benzoxazole precursors. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as refluxing in organic solvents or microwave-assisted synthesis.

Biological Activity Overview

The biological activity of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol can be summarized in the following categories:

- Anticancer Activity : Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol have shown significant inhibition of proliferation in breast (MCF-7), lung (A549), and prostate cancer (PC3) cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase enzymes (hCA I and hCA II). Preliminary data suggest that it may exhibit moderate inhibitory activity, which could be beneficial in treating conditions like glaucoma and edema .

- Antimicrobial Properties : Benzoxazole derivatives are known for their antimicrobial activities. Studies indicate that similar compounds possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

A study focusing on the cytotoxic effects of benzoxazole derivatives found that various structural modifications could enhance their potency against cancer cells. The compound was tested against multiple cell lines, revealing IC50 values indicative of its effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | MCF-7 | 15.5 |

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | A549 | 12.8 |

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | PC3 | 10.0 |

These results suggest that the compound has potential as a lead candidate for further development in anticancer therapy.

Enzyme Inhibition

The inhibitory effects on carbonic anhydrase were quantified with Ki values indicating the potency of inhibition:

| Compound | hCA I Ki (µM) | hCA II Ki (µM) |

|---|---|---|

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | 36.87 ± 11.62 | 22.66 ± 1.41 |

These findings highlight the compound's potential utility in managing conditions that require modulation of carbonic anhydrase activity.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of benzoxazole derivatives against various pathogens:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | Staphylococcus aureus | 32 |

| 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol | Escherichia coli | 64 |

The compound demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent against bacterial infections.

Case Studies

Recent case studies have illustrated the therapeutic potential of benzoxazole derivatives in clinical settings. For example, a clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced breast cancer after a regimen including the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol, and how are intermediates purified?

- Answer : A common approach involves coupling 2-methoxybenzyl halides with hydroxyl-substituted benzoxazole precursors. For example, 1,2-benzoxazol-6-ol derivatives (CAS: 65685-55-4, ) can react with 2-methoxybenzyl bromide under nucleophilic substitution conditions. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Structural confirmation requires NMR (¹H/¹³C) and LC-MS to verify regioselectivity and purity. Reference synthetic protocols for benzoxazole derivatives in non-polar solvents (e.g., toluene) with NaH as a base .

Q. How is the structure of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-ol confirmed using crystallography?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL resolves bond angles and distances (e.g., C3–C9–C10 = 113.4° in benzisoxazole analogs ). ORTEP-3 generates thermal ellipsoid plots to visualize steric effects from the methoxybenzyl group.

Q. What spectroscopic methods are critical for characterizing this compound?

- Answer :

- ¹H NMR : The hydroxyl proton (6-OH) appears as a broad singlet (~δ 10–12 ppm), deshielded due to hydrogen bonding. Methoxy protons resonate at δ ~3.8 ppm.

- FT-IR : Stretching frequencies for O–H (3200–3500 cm⁻¹), C=N (1600 cm⁻¹), and aromatic C–O (1250 cm⁻¹) confirm functional groups.

- UV-Vis : π→π* transitions in the benzoxazole ring (~270 nm) and n→π* transitions (~310 nm) are observed .

Advanced Research Questions

Q. How can conflicting pKa values for the hydroxyl group be resolved experimentally?

- Answer : Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) with tetrabutylammonium hydroxide (TBAH) as titrant . Half-neutralization potentials (HNPs) are plotted against TBAH volume to calculate pKa. For example:

| Solvent | HNP (mV) | pKa |

|---|---|---|

| Isopropyl alcohol | 450 | 8.2 |

| DMF | 620 | 9.5 |

| Discrepancies arise from solvent polarity effects on proton dissociation. Validate results via computational DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). |

Q. What strategies address low yields in benzoxazole ring formation?

- Answer : Optimize reaction kinetics by:

- Catalyst screening : Use Pd(OAc)₂ for cross-couplings or CuI for Ullmann-type reactions.

- Temperature control : Maintain 70–90°C to balance activation energy and side reactions.

- Protecting groups : Temporarily protect the 6-OH group with TBSCl to prevent oxidation during synthesis .

Q. How do steric and electronic effects of the 2-methoxybenzyl group influence reactivity?

- Answer : The methoxy group’s electron-donating nature increases electron density on the benzoxazole ring, enhancing electrophilic substitution at C4. Steric hindrance from the benzyl group reduces nucleophilic attack at C5. Computational modeling (e.g., Molecular Electrostatic Potential maps) quantifies these effects .

Q. How to interpret unexpected bond angle deviations in crystallographic data?

- Answer : Angles like C9–C3–C3a (132.1° vs. expected 120° ) arise from intramolecular non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å in analogs). Use Hirshfeld surface analysis (CrystalExplorer) to identify close contacts. Compare with DFT-optimized geometries to distinguish experimental artifacts from true electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.